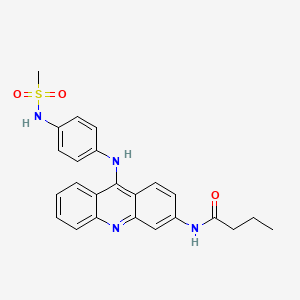
Methanesulfonanilide, 4'-(3-butyramido-9-acridinylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonanilide, 4’-(3-butyramido-9-acridinylamino)- is a complex organic compound with a molecular formula of C24H24N4O3S and a molecular weight of 448.54 g/mol This compound is known for its unique structure, which includes an acridine moiety linked to a methanesulfonanilide group through a butyramido linkage
Preparation Methods
The synthesis of Methanesulfonanilide, 4’-(3-butyramido-9-acridinylamino)- involves multiple steps. One common synthetic route includes the following steps:
Formation of the acridine moiety: This step involves the synthesis of the acridine core, which can be achieved through various methods, such as the condensation of anthranilic acid with a suitable aldehyde.
Attachment of the butyramido group: The acridine core is then reacted with butyric anhydride to introduce the butyramido group.
Formation of the methanesulfonanilide group: Finally, the butyramido-acridine intermediate is reacted with methanesulfonyl chloride in the presence of a base to form the desired compound.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
Methanesulfonanilide, 4’-(3-butyramido-9-acridinylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has been investigated for its potential as an anticancer agent.
Medicine: In medicine, Methanesulfonanilide, 4’-(3-butyramido-9-acridinylamino)- is being explored for its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of Methanesulfonanilide, 4’-(3-butyramido-9-acridinylamino)- involves its interaction with DNA. The acridine moiety intercalates into the DNA double helix, disrupting the normal structure and function of the DNA. This interference can inhibit DNA replication and repair, leading to cell death. The compound also targets specific enzymes involved in DNA synthesis, further enhancing its anticancer activity .
Comparison with Similar Compounds
Methanesulfonanilide, 4’-(3-butyramido-9-acridinylamino)- can be compared with other similar compounds, such as:
4’-(9-Acridinylamino)methanesulfonanilide: This compound shares a similar structure but lacks the butyramido group.
4’-(3-Iodo-9-acridinylamino)methanesulfonanilide: This compound contains an iodine atom instead of the butyramido group.
The uniqueness of Methanesulfonanilide, 4’-(3-butyramido-9-acridinylamino)- lies in its combination of the acridine, butyramido, and methanesulfonanilide groups, which contribute to its distinct chemical and biological properties.
Biological Activity
Methanesulfonanilide, 4'-(3-butyramido-9-acridinylamino)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H19N3O2S
- Molecular Weight : 335.41 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
- IUPAC Name : Methanesulfonanilide, 4'-(3-butyramido-9-acridinylamino)-
The compound features a methanesulfonamide group linked to an acridine structure, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
1. Anticancer Properties
Research has indicated that Methanesulfonanilide derivatives exhibit promising anticancer activity. The acridine moiety is particularly noted for its ability to intercalate DNA, disrupting replication and transcription processes.
Case Study Findings:
- A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation in a dose-dependent manner.
- The mechanism was linked to apoptosis induction via the mitochondrial pathway, characterized by increased cytochrome c release and activation of caspases .
2. Antimicrobial Activity
Methanesulfonanilide derivatives have also been evaluated for their antimicrobial properties.
Research Insights:
- In vitro studies revealed that the compound exhibited activity against both Gram-positive and Gram-negative bacteria.
- The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics .
The biological activity of Methanesulfonanilide, 4'-(3-butyramido-9-acridinylamino)- can be attributed to several mechanisms:
- DNA Intercalation : The acridine structure allows for intercalation between DNA base pairs, leading to structural distortion and inhibition of polymerases .
- Enzyme Inhibition : The methanesulfonamide group may interact with various enzymes involved in metabolic pathways, modulating their activity and leading to altered cellular responses .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| Methanesulfonanilide, 4'-(3-butyramido-9-acridinylamino)- | C16H19N3O2S | High | Moderate |
| Methanesulfonanilide, 4'-(9-acridinylamino)- | C20H17N3O2S | Moderate | High |
| 4'-(3-Acetamido-9-acridinylamino)methanesulfonanilide | C18H20N4O2S | Low | High |
Properties
CAS No. |
59988-08-8 |
|---|---|
Molecular Formula |
C24H24N4O3S |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[9-[4-(methanesulfonamido)anilino]acridin-3-yl]butanamide |
InChI |
InChI=1S/C24H24N4O3S/c1-3-6-23(29)25-18-13-14-20-22(15-18)27-21-8-5-4-7-19(21)24(20)26-16-9-11-17(12-10-16)28-32(2,30)31/h4-5,7-15,28H,3,6H2,1-2H3,(H,25,29)(H,26,27) |
InChI Key |
QFIQARFGVKQNAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC2=NC3=CC=CC=C3C(=C2C=C1)NC4=CC=C(C=C4)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















